3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWYYSMQYETQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262394 | |
| Record name | 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-93-2 | |
| Record name | 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 6 Fluoro 1h Pyrrolo 3,2 C Pyridine and Its Structural Analogues
Foundational Approaches to the Pyrrolo[3,2-c]pyridine Core Synthesis
The construction of the fused pyrrole (B145914) and pyridine (B92270) rings is the foundational step in synthesizing derivatives like 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine. Chemists have developed several robust methods, which can be classified by the precursor molecule and the ring-closing strategy employed.
Intramolecular cyclization is a common and effective strategy for forming the pyrrolo[3,2-c]pyridine core. These reactions typically involve building a precursor that contains one of the rings and a side chain that can react to form the second ring. A prominent example is the reductive cyclization of an enamine intermediate derived from a nitropyridine. nih.govsemanticscholar.org This method involves the formation of the pyrrole ring onto a pre-existing pyridine core.
Other well-established cyclization strategies in the broader field of pyrrolopyridine synthesis include the Fischer indole (B1671886) synthesis, the Bartoli indole synthesis, and palladium-catalyzed cyclizations. nbuv.gov.ua The Fischer synthesis, for instance, involves the reaction of a pyridine-based hydrazine (B178648) with an aldehyde or ketone. The Bartoli reaction utilizes the interaction of nitro-pyridines with vinyl Grignard reagents to construct the pyrrole ring. nbuv.gov.ua Palladium-catalyzed reactions, such as the Larock indole synthesis, can also be adapted to form the pyrrole ring through annulation.
Table 1: Overview of Cyclization Strategies for Pyrrolopyridine Synthesis
| Reaction Name | General Precursors | Key Transformation | Reference |
|---|---|---|---|
| Reductive Cyclization | Substituted Nitropyridine with a vinyl side chain | Reduction of nitro group followed by intramolecular cyclization to form the pyrrole ring. | nih.govsemanticscholar.org |
| Fischer Indole Synthesis | Pyridylhydrazine and a carbonyl compound | Acid-catalyzed rearrangement and cyclization. | researchgate.net |
| Bartoli Indole Synthesis | Nitro-pyridine and vinyl Grignard reagent | Formation of the pyrrole ring via reaction with the nitro group. | nbuv.gov.ua |
| Sonogashira Coupling/Cyclization | Halogenated pyridine with a protected amino group and a terminal alkyne | Palladium-catalyzed cross-coupling followed by intramolecular cyclization. | nbuv.gov.ua |
Synthesizing the pyrrolo[3,2-c]pyridine core can also begin with a functionalized pyrrole molecule. In this approach, the pyridine ring is constructed onto the pyrrole template. This often involves the cyclization of a pyrrole derivative bearing appropriate side chains at the 2 and 3 positions. For example, a pyrrole with an amino group at one position and a carbonyl-containing side chain at the adjacent position can undergo condensation to form the fused pyridine ring. While less common for the [3,2-c] isomer compared to pyridine-based approaches, methods like the Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, can be conceptually applied.
The most extensively documented route to the 1H-pyrrolo[3,2-c]pyridine core starts with a substituted pyridine. nih.govsemanticscholar.org A representative synthesis begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. nih.gov The synthesis proceeds through a multi-step sequence:
Oxidation: The pyridine nitrogen is first oxidized to an N-oxide, which activates the pyridine ring for subsequent reactions.
Nitration: The pyridine N-oxide is nitrated, typically at the 4-position, using strong acids like fuming nitric acid in sulfuric acid. This introduces a key group for the eventual cyclization.
Enamine Formation: The methyl group is then reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine side chain. nih.govsemanticscholar.org
Reductive Cyclization: The final ring-closing step involves the reduction of the nitro group and subsequent intramolecular cyclization. This is often accomplished using a reducing agent like iron powder in acetic acid, which concertedly reduces the nitro group and facilitates the cyclization of the resulting amine onto the enamine system to form the pyrrole ring. nih.govsemanticscholar.org
This strategic sequence effectively builds the pyrrole portion of the molecule onto a carefully functionalized pyridine precursor.
Regioselective Functionalization for 3-Chloro and 6-Fluoro Substitution
Once the 1H-pyrrolo[3,2-c]pyridine core is established, the next critical phase is the regioselective introduction of the chlorine and fluorine atoms at the C3 and C6 positions, respectively.
The introduction of a chlorine atom at the 3-position of the pyrrole ring can be achieved through electrophilic halogenation. The pyrrole ring is inherently electron-rich and susceptible to attack by electrophiles. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the controlled chlorination of pyrrole and its fused analogues. The regioselectivity of this reaction is dictated by the electronic properties of the bicyclic system and any existing substituents.
For the pyridine ring, direct halogenation can be more challenging and less selective. An alternative strategy involves carrying the halogen substituent through the synthesis from the start. For instance, beginning with a pre-halogenated pyridine precursor, such as a 5-fluoropyridine derivative, allows the fluorine atom to be in the correct position (which becomes the 6-position) in the final pyrrolo[3,2-c]pyridine product. Another approach involves converting a different functional group, such as an amino or hydroxyl group, on the pyridine ring into a halogen via reactions like the Sandmeyer reaction.
Introducing a fluorine atom onto the pyridine ring, particularly at the 6-position, is often effectively achieved via nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates the displacement of a suitable leaving group by a nucleophile.
In this context, a precursor such as 6-chloro-1H-pyrrolo[3,2-c]pyridine can be synthesized. The chlorine atom at the 6-position serves as a good leaving group. The reaction of this chloro-substituted intermediate with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), at elevated temperatures can yield the desired 6-fluoro product. The efficiency of this substitution is often enhanced by the use of a phase-transfer catalyst (e.g., Kryptofix [2.2.2]) or by performing the reaction in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.
Protecting Group Strategies in Multi-Step Syntheses
In the multi-step synthesis of substituted 1H-pyrrolo[3,2-c]pyridines, the pyrrole N-H proton can be reactive under various conditions, potentially leading to side reactions or interfering with desired transformations. Consequently, the use of protecting groups for the pyrrole nitrogen is a critical strategic consideration. However, the necessity of such protection is highly dependent on the specific synthetic route and the nature of the subsequent chemical steps.
Conversely, in other synthetic contexts, particularly those involving palladium-catalyzed amination at other positions of the heterocyclic core, protection of the pyrrole nitrogen has been found to be essential. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a structural isomer of the target scaffold, a Buchwald-Hartwig amination at the C-4 position was unsuccessful when the pyrrole nitrogen was unprotected. mdpi.com The reaction showed less than 40% conversion after 24 hours. mdpi.com To overcome this, the pyrrole nitrogen was protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This protection proved crucial for the success of the subsequent palladium-mediated amination, allowing the desired transformation to proceed efficiently. mdpi.com The SEM group can be introduced by reacting the N-H precursor with SEM chloride (SEM-Cl) in the presence of a suitable base.
The choice between a protecting group-free strategy versus the implementation of a protecting group like SEM depends on the planned sequence of reactions and the compatibility of the unprotected N-H with the reagents and conditions to be employed.
| Strategy | Description | Example Reaction | Reference |
| Direct N-Functionalization | The pyrrole N-H is directly converted into a stable substituent, which also serves to protect the nitrogen in subsequent steps. | Copper-catalyzed N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with an arylboronic acid. | nih.gov |
| N-Protection | The pyrrole N-H is masked with a removable protecting group to prevent interference in subsequent reactions. | Protection of a pyrrolo[2,3-b]pyridine intermediate with a SEM group prior to a Buchwald-Hartwig amination. | mdpi.com |
Advanced Coupling Reactions in the Synthesis of Substituted Pyrrolo[3,2-c]pyridines
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are indispensable for the elaboration of the 1H-pyrrolo[3,2-c]pyridine core, allowing for the introduction of a wide array of substituents.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of heterocyclic compounds, including pyrrolo[3,2-c]pyridines. The Suzuki and Sonogashira reactions are particularly prominent. nih.govwikipedia.org
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, has been successfully applied to the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov In a representative example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was coupled with a variety of substituted phenylboronic acids. nih.gov The reaction was effectively catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with potassium carbonate as the base in a 1,4-dioxane/water solvent system under microwave irradiation at 125 °C. nih.gov This protocol demonstrated broad functional group tolerance, affording a library of compounds with yields ranging from moderate to excellent (51-94%). nih.gov
The Sonogashira coupling is another cornerstone of palladium catalysis, enabling the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While specific examples on the this compound scaffold are not detailed in the provided search results, the reaction is widely used for analogous halogenated pyridine and pyrrolopyrimidine systems. mdpi.comsoton.ac.uklibretexts.org A typical Sonogashira reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) which often serves as the solvent or co-solvent. wikipedia.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). kaust.edu.sa The reaction conditions are generally mild, often proceeding at room temperature, making it compatible with a wide range of functional groups. soton.ac.uk
Table of Palladium-Mediated Cross-Coupling Reactions for Pyrrolo[3,2-c]pyridine Analogues
| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki | 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 °C, Microwave, 26 min | 51-94% | nih.gov |
| Sonogashira (General) | Halo-pyridines / Halo-pyrrolopyrimidines | Terminal Alkynes | Pd(0) complex + Cu(I) salt | Amine (e.g., Et₃N) | Amine or other organic solvents | Room Temp to moderate heating | Varies | wikipedia.orgsoton.ac.uk |
Beyond the Suzuki and Sonogashira reactions, a variety of other catalytic methods are employed to forge C-C and C-N bonds on the pyrrolopyridine scaffold.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine. mdpi.com As mentioned previously, this reaction was critical in the synthesis of a pyrrolo[2,3-b]pyridine analogue, where a 4-chloro substituent was displaced by a secondary amine. The success of this transformation was contingent on the protection of the pyrrole nitrogen. The reaction conditions involved a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, the RuPhos ligand, and a base, with the reaction proceeding to completion within an hour. mdpi.com
Copper-catalyzed reactions are also valuable, not only for N-arylation as seen in the direct functionalization strategy but also for the fundamental construction of the heterocyclic core. A synergetic copper/zinc-catalyzed one-step annulation reaction has been reported for the synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. rsc.org This method involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, proceeding through a double cyclization pathway to deliver complex diamine derivatives of the core scaffold in moderate to good yields. rsc.org
The Heck reaction , which couples an aryl or vinyl halide with an alkene, represents another potential avenue for C-C bond formation, although specific applications on the 1H-pyrrolo[3,2-c]pyridine core are less commonly reported than Suzuki or Sonogashira couplings. wikipedia.org
Optimization of Reaction Conditions and Yields
The efficiency and outcome of synthetic transformations, particularly catalyzed reactions, are highly sensitive to the specific conditions employed. Optimization of parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time is crucial for maximizing product yields and minimizing side reactions. kaust.edu.saresearchgate.net
In the Suzuki coupling of 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine, the use of Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a 1,4-dioxane/water mixture at 125 °C under microwave irradiation was found to be highly effective, leading to high yields across a broad range of arylboronic acids. nih.gov The yields were consistently good for arylboronic acids bearing both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl), demonstrating the robustness of the optimized protocol. nih.gov For example, coupling with m-tolylboronic acid resulted in a 94% yield, while coupling with 4-methoxyphenylboronic acid gave a 51% yield. nih.gov
For Sonogashira reactions, optimization often focuses on balancing catalyst and co-catalyst loading, selecting the appropriate base and solvent, and controlling the temperature to achieve high conversion while suppressing side reactions like alkyne homocoupling. kaust.edu.sa Studies on related heterocyclic systems have shown that combinations of Pd(OAc)₂, a ligand like 2,2'-bipyridine, and a base such as Cs₂CO₃ in a solvent like DCM at 50 °C can be highly effective. researchgate.net The choice of ligand is particularly critical; for instance, in a domino C-N coupling/hydroamination reaction for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, screening of various mono- and bidentate ligands revealed that DPEphos was superior to others like XPhos or RuPhos under the tested conditions. libretexts.org
The optimization of a Buchwald-Hartwig amination on a SEM-protected 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine highlighted the importance of the ligand. Using Pd(OAc)₂ with the RuPhos ligand led to full conversion and good yields (74-76%) for the amination with a secondary amine. mdpi.com This demonstrates that careful selection of the palladium source and, most importantly, the phosphine (B1218219) ligand is key to achieving high efficiency in C-N bond formation.
Chemical Reactivity and Derivatization Studies of 3 Chloro 6 Fluoro 1h Pyrrolo 3,2 C Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-c]pyridine Nucleus
The 1H-pyrrolo[3,2-c]pyridine ring system is composed of an electron-rich pyrrole (B145914) ring fused to a relatively electron-deficient pyridine (B92270) ring. This electronic disparity dictates the regioselectivity of electrophilic aromatic substitution reactions. While no specific studies on the electrophilic substitution of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine have been reported, the reactivity can be inferred from the general behavior of the parent pyrrole and pyrrolopyridine systems.
The pyrrole ring is highly activated towards electrophilic attack, comparable to phenol (B47542) or aniline (B41778). In the absence of directing groups, electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine nucleus is expected to occur preferentially on the pyrrole moiety. The most likely position for substitution is C-2, followed by C-3, due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) through resonance. However, in the title compound, the C-3 position is already substituted with a chlorine atom. Therefore, electrophilic attack would be directed to the C-2 position.
Common electrophilic substitution reactions and the expected outcomes are summarized in the table below. It is important to note that these are predicted reactivities, and experimental verification is required.
| Reaction | Reagents | Expected Major Product |
| Halogenation | NBS, NCS, I₂ | 2-Bromo/Chloro/Iodo-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3-Chloro-6-fluoro-2-nitro-1H-pyrrolo[3,2-c]pyridine |
| Sulfonation | SO₃/Pyridine | This compound-2-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ (mild conditions) | 2-Acyl-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine |
| Friedel-Crafts Alkylation | R-X/Lewis Acid (prone to polyalkylation) | 2-Alkyl-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide
The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution unless harsh conditions are employed. The presence of the fluorine atom at C-6 further deactivates the pyridine ring.
Nucleophilic Substitution Pathways of Halogen Substituents
The this compound molecule possesses two halogen substituents at different positions, leading to potential for selective nucleophilic substitution. The fluorine atom at the C-6 position of the pyridine ring is expected to be more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the C-3 position of the pyrrole ring. This is because the C-6 position is activated by the electron-withdrawing effect of the pyridine nitrogen atom.
In contrast, the chlorine atom on the pyrrole ring is on an electron-rich system and is generally less reactive towards traditional SNAr reactions. However, it can be displaced through transition metal-catalyzed cross-coupling reactions.
Studies on related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated successful Suzuki cross-coupling reactions, where the bromine at the C-6 position is replaced by various aryl groups. researchgate.net This indicates that the halogen at this position is indeed reactive towards such transformations.
The table below outlines the expected reactivity of the halogen substituents with different types of nucleophiles.
| Reaction Type | Nucleophile/Reagent | Expected Site of Reaction | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | C-6 (Fluoro) | 6-Amino/Alkoxy/Thio-3-chloro-1H-pyrrolo[3,2-c]pyridine derivatives |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | C-6 (Fluoro) > C-3 (Chloro) | 6-Aryl-3-chloro-1H-pyrrolo[3,2-c]pyridine derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-6 (Fluoro) > C-3 (Chloro) | 6-Amino-3-chloro-1H-pyrrolo[3,2-c]pyridine derivatives |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | C-6 (Fluoro) > C-3 (Chloro) | 6-Alkynyl-3-chloro-1H-pyrrolo[3,2-c]pyridine derivatives |
| Stille Coupling | Organostannanes, Pd catalyst | C-6 (Fluoro) > C-3 (Chloro) | 6-Substituted-3-chloro-1H-pyrrolo[3,2-c]pyridine derivatives |
Reactions Involving the Nitrogen Atoms of the Fused Ring System
The this compound scaffold has two nitrogen atoms with distinct chemical properties: the pyrrole nitrogen (N-1) and the pyridine nitrogen (N-5).
The pyrrole nitrogen is part of the aromatic sextet and is generally non-basic. However, the N-H proton can be removed by a strong base to generate a nucleophilic anion, which can then be alkylated, acylated, or arylated. The protection of this nitrogen with various protecting groups is a common strategy in the synthesis of complex pyrrole-containing molecules to prevent unwanted side reactions.
The pyridine nitrogen is basic and can be protonated by acids to form salts. It can also act as a nucleophile and react with electrophiles such as alkyl halides to form pyridinium (B92312) salts, or with peroxy acids to form N-oxides. The formation of an N-oxide can modify the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.
The following table summarizes the potential reactions at the nitrogen centers.
| Nitrogen Atom | Reaction Type | Reagents | Product Type |
| Pyrrole (N-1) | N-Alkylation | R-X, Base (e.g., NaH) | 1-Alkyl-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine |
| N-Acylation | RCOCl, Base | 1-Acyl-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| N-Arylation | Ar-B(OH)₂, Cu catalyst | 1-Aryl-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| N-Sulfonylation | RSO₂Cl, Base | 1-Sulfonyl-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Pyridine (N-5) | N-Alkylation | R-X | 5-Alkyl-3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridinium salt |
| N-Oxidation | m-CPBA, H₂O₂ | This compound 5-oxide |
m-CPBA: meta-Chloroperoxybenzoic acid
Ring-Opening and Rearrangement Reactions of Pyrrolo[3,2-c]pyridine Derivatives
Ring-opening and rearrangement reactions of stable aromatic systems like pyrrolo[3,2-c]pyridine are generally challenging and require specific conditions or activating groups. To date, there are no reported studies on the ring-opening or rearrangement reactions of this compound itself.
However, considering the individual components of the fused system, both pyrrole and pyridine rings can undergo ring-opening under certain circumstances. For instance, the Zincke reaction involves the ring-opening of pyridine upon reaction with primary amines after activation of the ring with 2,4-dinitrochlorobenzene. Similarly, pyrrole rings can be cleaved oxidatively or reductively under specific conditions.
Skeletal rearrangements of the pyrrolopyridine core are also not well-documented. Such transformations would likely require high-energy conditions or photochemical activation and are not considered common derivatization pathways for this scaffold.
Functional Group Interconversions on the Pyrrole and Pyridine Moieties
Beyond the direct substitution on the heterocyclic core, functional group interconversions of substituents on the pyrrole and pyridine rings are crucial for the synthesis of diverse derivatives. While the title compound only bears halogen substituents, this section will consider potential interconversions if other functional groups were present.
For instance, if a nitro group were introduced onto the pyrrole ring (as discussed in Section 3.1), it could be reduced to an amino group, which could then undergo a variety of further reactions such as diazotization followed by substitution (Sandmeyer reaction), acylation, or alkylation.
Similarly, if a cyano group were present, it could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. A formyl group could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. These transformations allow for the introduction of a wide range of functionalities, significantly expanding the chemical space accessible from the this compound scaffold.
The following table lists some hypothetical functional group interconversions on a derivatized pyrrolo[3,2-c]pyridine.
| Initial Functional Group | Reagents | Resulting Functional Group |
| Nitro (-NO₂) | H₂, Pd/C; or SnCl₂, HCl | Amino (-NH₂) |
| Cyano (-CN) | H₃O⁺, heat | Carboxylic acid (-COOH) |
| LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) | |
| Formyl (-CHO) | KMnO₄ or Ag₂O | Carboxylic acid (-COOH) |
| NaBH₄ | Hydroxymethyl (-CH₂OH) | |
| Carboxylic acid (-COOH) | SOCl₂ then RNH₂ | Amide (-CONHR) |
| LiAlH₄ | Hydroxymethyl (-CH₂OH) |
Molecular Interactions and Mechanistic Insights in Vitro of 3 Chloro 6 Fluoro 1h Pyrrolo 3,2 C Pyridine Analogues
Enzyme Inhibition Studies: Molecular Mechanisms and Target Identification
The pyrrolo[3,2-c]pyridine core structure and its isomers have proven to be a versatile scaffold for the development of potent inhibitors against several classes of enzymes, most notably kinases.
Fibroblast Growth Factor Receptors (FGFRs): Analogues based on the pyrrolopyridine scaffold have been identified as potent inhibitors of the FGFR family of receptor tyrosine kinases. A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activity against FGFR1, 2, and 3. rsc.org One notable compound from this series, 4h , exhibited significant inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.org It was less active against FGFR4, with an IC50 of 712 nM. rsc.org In another study, 5-formyl-pyrrolo[3,2-b]pyridine derivatives were developed as reversible-covalent inhibitors targeting both wild-type FGFR4 and its gatekeeper mutant variants, which are implicated in acquired drug resistance. acs.org The representative compound 10z showed single-digit nanomolar activity against wild-type FGFR4 and its V550L/M mutants in both biochemical and cellular assays, while maintaining selectivity over FGFR1/2/3. acs.org
Monopolar Spindle 1 (MPS1): The protein kinase MPS1, a critical component of the spindle assembly checkpoint, has been identified as a key target for pyrrolo[3,2-c]pyridine-based inhibitors. nih.govacs.org A structure-based design approach led to the discovery and optimization of potent and selective MPS1 inhibitors derived from a 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govacs.org This effort culminated in the development of compound CCT251455 , a potent and selective chemical probe that stabilizes an inactive conformation of MPS1. nih.gov This compound demonstrated a favorable oral pharmacokinetic profile and dose-dependent inhibition of MPS1 in tumor xenograft models. nih.gov
FMS Kinase (CSF-1R): FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a type III receptor tyrosine kinase and a target for inflammatory diseases and certain cancers. nih.gov A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.govnih.gov Among these, compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.gov Further testing showed that compound 1r was selective for FMS kinase when screened against a panel of 40 other kinases and exhibited potent activity in inhibiting CSF-1-induced growth of bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM. nih.govnih.gov
| Compound | FMS Kinase IC50 (nM) | BMDM IC50 (nM) | Reference |
|---|---|---|---|
| 1r | 30 | 84 | nih.govnih.gov |
| 1e | 60 | Not Reported | nih.gov |
| KIST101029 (Lead Compound) | 96 | 195 | nih.govnih.gov |
Phosphodiesterase 4B (PDE4B): Through a scaffold-hopping approach from known inhibitors, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was identified as potent inhibitors of PDE4B. nih.gov This enzyme is involved in cyclic AMP (cAMP) metabolism and is a target for inflammatory and central nervous system disorders. nih.govacs.org The synthesized compounds showed a range of inhibitory potencies, with compound 11h emerging as a lead candidate that preferentially inhibits PDE4B and significantly inhibits TNF-α release from macrophages. nih.govacs.org
Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase): Glucosamine-6-phosphate synthase is an essential enzyme in the hexosamine biosynthesis pathway and serves as a target for antimicrobial and antidiabetic agents. tandfonline.comresearchgate.net While numerous compounds, including natural products and synthetic molecules, have been identified as inhibitors of this enzyme, a direct link between the 1H-pyrrolo[3,2-c]pyridine scaffold and inhibition of GlcN-6-P synthase has not been established in the reviewed literature. tandfonline.comnih.gov
Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are important targets for neurological disorders. A study of compounds with a related 1H-chromeno[3,2-c]pyridine scaffold revealed inhibitory activity against both MAO isoforms. mdpi.com Specifically, a derivative designated 3a , bearing a phenylethynyl fragment, was identified as a potent MAO-B inhibitor with an IC50 of 0.51 μM. mdpi.com Another analogue, 6c , also showed MAO-B inhibition with an IC50 of 3.51 μM. mdpi.com Kinetic studies indicated a competitive mode of inhibition for these compounds. mdpi.com
Receptor Binding and Ligand-Target Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide array of physiological functions in the central and peripheral nervous systems. wikipedia.orgnih.gov They are important therapeutic targets for various conditions, including nicotine (B1678760) addiction and neurodegenerative diseases. wikipedia.orgrti.org Despite the pharmacological importance of nAChRs, the conducted literature searches did not yield specific studies detailing the binding or interaction of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine analogues with any nAChR subtypes.
Cellular Processes Modulated by Pyrrolo[3,2-c]pyridine Derivatives (In Vitro)
Beyond direct enzyme inhibition, analogues of 1H-pyrrolo[3,2-c]pyridine have been shown to modulate critical cellular processes, particularly those related to cell division and proliferation.
A significant mechanism of action for certain 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. tandfonline.comnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. tandfonline.com A novel series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as inhibitors that bind to the colchicine-binding site on tubulin. tandfonline.comnih.gov The most potent compound in this series, 10t , strongly inhibited tubulin polymerization at concentrations of 3 μM and 5 μM. nih.gov Immunostaining assays further confirmed that compound 10t caused a remarkable disruption of the microtubule network in cancer cells at a concentration of 0.12 μM. nih.gov This activity is responsible for the potent antiproliferative effects observed, with compound 10t exhibiting IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines. tandfonline.comnih.gov
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 0.12 | nih.gov |
| SGC-7901 | Gastric Cancer | 0.15 | nih.gov |
| MCF-7 | Breast Cancer | 0.21 | nih.gov |
The disruption of microtubule dynamics by pyrrolo[3,2-c]pyridine derivatives directly leads to cell cycle arrest, a key mechanism for their anticancer activity. tandfonline.comnih.gov By interfering with the formation and function of the mitotic spindle, these compounds prevent cells from successfully completing mitosis. nih.gov Cell cycle analysis demonstrated that treatment with compound 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This mitotic arrest is a hallmark of agents that target tubulin and ultimately triggers apoptosis, or programmed cell death. nih.govmdpi.com The ability of these compounds to induce G2/M arrest is a direct consequence of their inhibition of tubulin polymerization. tandfonline.comnih.gov
Induction of Apoptosis in Cancer Cell Lines (In Vitro)
Analogues of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines in vitro. One notable derivative, compound 10t , was shown to significantly cause apoptosis in HeLa (cervical cancer) cells. nih.govsemanticscholar.org Cell apoptosis analyses revealed that treatment with compound 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM led to a marked increase in apoptotic cells. nih.govsemanticscholar.org This pro-apoptotic activity is a key mechanistic insight into its anticancer potential.
In a related study on spiro-pyrrolopyridazine (SPP) derivatives, compound SPP10 was a potent inducer of apoptotic cell death in breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. metu.edu.tr Western blot analysis confirmed the apoptotic mechanism, showing that SPP10 inhibited the anti-apoptotic protein Bcl-2 while promoting the expression of pro-apoptotic proteins Bax and cytochrome c. metu.edu.tr Similarly, another related scaffold, a 1H-pyrrolo[2,3-b]pyridine derivative known as compound 4h , was found to induce apoptosis in 4T1 breast cancer cells. rsc.orgrsc.org
These findings collectively suggest that the induction of apoptosis is a significant mechanism through which pyrrolopyridine-based compounds exert their cytotoxic effects against cancer cells.
Inhibition of Cell Proliferation, Migration, and Invasion (In Vitro)
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant in vitro activity in halting the proliferation, migration, and invasion of cancer cells, which are critical processes in tumor growth and metastasis.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antiproliferative activities against HeLa, SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 10t from this series was particularly potent, with IC₅₀ values of 0.12 μM, 0.15 μM, and 0.21 μM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.govsemanticscholar.org The mechanism for this antiproliferative action was linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to G2/M phase cell cycle arrest. nih.govsemanticscholar.org
Another study highlighted compound 1r , a diarylamide possessing a pyrrolo[3,2-c]pyridine scaffold, which exhibited strong antiproliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govnih.govresearchgate.net This compound also showed selectivity, being more potent against cancer cells than normal fibroblasts. nih.govnih.govresearchgate.net Furthermore, a series of diarylureas and diarylamides with the 1H-pyrrolo[3,2-c]pyridine scaffold showed potent antiproliferative activity against the A375P human melanoma cell line, with several compounds demonstrating IC₅₀ values in the nanomolar range. nih.gov
In studies of related pyrrolopyridine isomers, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, effectively inhibited the proliferation of 4T1 breast cancer cells. rsc.orgrsc.org It also significantly hampered the migration and invasion abilities of these cells in a transwell chamber assay. rsc.org The inhibitory effect on migration and invasion was associated with the downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2). rsc.org
Studies on Specific Biological Activities (In Vitro):
Anticancer Activity (In Vitro)
The 1H-pyrrolo[3,2-c]pyridine scaffold is a core component of various analogues that exhibit potent in vitro anticancer activity across a range of human cancer cell lines. Research has demonstrated that these compounds can achieve significant cytotoxicity at low concentrations.
One study detailed a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors. nih.gov The majority of these compounds showed moderate to potent antiproliferative effects. nih.gov The standout compound, 10t , which features an indolyl moiety, had IC₅₀ values of 0.12 µM against HeLa cells, 0.15 µM against SGC-7901 cells, and 0.21 µM against MCF-7 cells. nih.gov
Another investigation focused on pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in several cancers. nih.govnih.govCompound 1r from this series was tested against a panel of thirteen cancer cell lines and showed strong potency with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net A key finding was its selectivity for cancer cells over normal fibroblasts. nih.govnih.govresearchgate.net
Furthermore, a series of diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine structure were synthesized and evaluated for their antiproliferative activity against the A375P human melanoma cell line. nih.gov Many of these compounds, including 8b, 8g, and 9a-e , showed high potency with IC₅₀ values in the nanomolar range, surpassing the activity of the reference drug Sorafenib. nih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 10t | HeLa (Cervical) | 0.12 µM | nih.gov |
| 10t | SGC-7901 (Gastric) | 0.15 µM | nih.gov |
| 10t | MCF-7 (Breast) | 0.21 µM | nih.gov |
| 1r | Ovarian, Prostate, Breast Panel | 0.15 - 1.78 µM | nih.govresearchgate.net |
| 8g | A375P (Melanoma) | Nanomolar range | nih.gov |
| 9d | A375P (Melanoma) | Nanomolar range | nih.gov |
Antimicrobial and Antitubercular Activity (In Vitro)
While research specifically on this compound is limited in this area, studies on closely related pyrrolopyridine scaffolds indicate potential for antimicrobial and antitubercular activities.
A series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine (B126380) were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) using the microplate alamar blue assay (MABA) method. researchgate.net Several compounds with aryl substitutions, such as 8m (4-fluorophenyl), 8n (4-chlorophenyl), and 8i (4-methoxyphenyl), demonstrated potent anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which is comparable to the reference drug Pyrazinamide. researchgate.net
In another study, novel imidazo[1,2-a]pyridine (B132010) derivatives were screened for anti-TB activity against the H37Rv strain. nih.gov A number of these compounds exhibited significant activity, with MICs ranging from 1.6 to 6.25 μg/mL. nih.gov
Furthermore, a high-throughput screening program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of antibacterial agents. researchgate.net The most active molecule from this series showed a MIC value of 3.35 µg/mL against E. coli. researchgate.net These findings suggest that the broader pyrrolopyridine chemical space is a promising area for the development of new antimicrobial and antitubercular agents.
| Compound Series | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[3,2-b]pyridine-3-carboxamides | Mycobacterium tuberculosis | Compounds 8m, 8n, 8i showed potent activity (MIC = 3.12 µg/mL). | researchgate.net |
| Imidazo[1,2-a]pyridines | Mycobacterium tuberculosis (H37Rv) | Active compounds showed MICs from 1.6 to 6.25 µg/mL. | nih.gov |
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | E. coli | Most active compound had a MIC of 3.35 µg/mL. | researchgate.net |
Antiviral Activity (In Vitro)
The antiviral potential of the specific this compound structure has not been extensively detailed in available research. However, studies on other isomers of the pyrrolopyridine family have shown promising antiviral effects, particularly against HIV-1.
For instance, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. nih.gov Many of these compounds showed moderate activity in inhibiting HIV-1 replication. nih.gov The most active compound in the series, 12j , exhibited significant anti-HIV-1 activity with an EC₅₀ value of 1.65 µM. nih.gov This indicates that the pyrrolopyridine scaffold can be a viable starting point for the development of novel antiviral agents. General reviews on pyridine-containing compounds also support their broad potential as antimicrobial and antiviral agents. mdpi.com
Anti-inflammatory Activity (In Vitro)
Analogues of 1H-pyrrolo[3,2-c]pyridine have shown potential as anti-inflammatory agents through the inhibition of key targets in inflammatory pathways. FMS kinase, which is involved in inflammatory disorders like rheumatoid arthritis, is a target of pyrrolo[3,2-c]pyridine derivatives. nih.gov
The compound 1r , a potent FMS kinase inhibitor, was tested for its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM), a cellular model relevant to inflammation. nih.govnih.gov It demonstrated an IC₅₀ of 84 nM in this assay, showing a potential anti-inflammatory effect. nih.govnih.gov
Other isomers, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have been evaluated for their inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. nih.gov The results of in vitro COX-1 and COX-2 inhibition assays showed that these compounds effectively inhibited both enzymes, with IC₅₀ values similar to the anti-inflammatory drug meloxicam. nih.gov Additionally, a series of pyrrolopyridines were synthesized and screened for in vitro pro-inflammatory cytokine inhibitory activity, with compounds 3i and 3l showing promising results. cu.edu.eg These studies underscore the potential of the pyrrolopyridine core structure in the development of new anti-inflammatory therapies.
Investigation of Selectivity Profiles against Multiple Biological Targets
The therapeutic potential of any lead compound is significantly defined by its selectivity profile. For analogues of this compound, understanding their activity across a range of biological targets is crucial to ascertain their specificity and potential for off-target effects. In vitro kinase screening is a primary method for establishing such profiles.
Detailed research into a series of pyrrolo[3,2-c]pyridine derivatives identified a particularly potent FMS kinase inhibitor, designated as compound 1r . nih.govnih.gov To determine its selectivity, this compound was screened against a panel of 40 different kinases. nih.gov The results demonstrated a notable selectivity for FMS kinase. At a concentration of 1 µM, compound 1r exhibited 81% inhibition of FMS kinase activity. nih.gov Its inhibitory activity against other kinases was significantly lower, with inhibition percentages of 42% for FLT3 (D835Y) and 40% for c-MET. nih.gov This suggests that the IC₅₀ values for these other kinases would be in the micromolar range, indicating that compound 1r is more than 33 times more selective for FMS kinase compared to the other tested kinases. nih.gov
Table 1: Kinase Selectivity Profile of Compound 1r
| Kinase Target | Percent Inhibition at 1 µM | IC₅₀ (nM) |
|---|---|---|
| FMS | 81% | 30 |
| FLT3 (D835Y) | 42% | >1000 |
| c-MET | 40% | >1000 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives. nih.gov
Further investigations explored the antiproliferative activity of compound 1r across a panel of human cancer cell lines, including ovarian, prostate, and breast cancer lines. nih.govresearchgate.net The compound displayed potent activity with IC₅₀ values in the sub-micromolar to low micromolar range. nih.govnih.gov A key finding was the compound's selectivity for cancer cells over normal fibroblasts, which is a desirable characteristic for potential therapeutic agents. nih.govresearchgate.net The selectivity index, which compares the cytotoxicity against cancer cells to that against normal cells, ranged from 3.21 to 38.13, highlighting a favorable therapeutic window in these in vitro models. nih.gov
Table 2: Antiproliferative Activity and Selectivity of Compound 1r
| Cell Line Type | Cancer Cell Lines Tested | IC₅₀ Range (µM) | Selectivity Index vs. Normal Fibroblasts |
|---|---|---|---|
| Ovarian Cancer | SK-OV-3, A2780, OVCAR-3, PA-1, TOV-112D, TOV-21G | 0.15 - 1.78 | 3.21 - 38.13 |
| Prostate Cancer | PC-3, DU-145 | 0.15 - 1.78 | 3.21 - 38.13 |
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468, HS-578T, BT-549 | 0.15 - 1.78 | 3.21 - 38.13 |
Data represents the range of activity across the tested cell lines. nih.gov
These findings underscore the importance of comprehensive selectivity profiling. The focused inhibitory action of pyrrolo[3,2-c]pyridine analogues like compound 1r on FMS kinase, coupled with their selective antiproliferative effects on cancer cells, illustrates the potential of this chemical scaffold in developing targeted therapies.
Structure Activity Relationship Sar Studies of 3 Chloro 6 Fluoro 1h Pyrrolo 3,2 C Pyridine and Its Derivatives
Impact of Halogen Substituents (Chloro at 3, Fluoro at 6) on Molecular Recognition and Biological Activity
The presence of a chloro group at the 3-position and a fluoro group at the 6-position of the 1H-pyrrolo[3,2-c]pyridine ring system is anticipated to significantly modulate the molecule's electronic properties and its potential for intermolecular interactions. The chlorine atom, being larger and more polarizable than fluorine, can engage in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding. The fluorine atom at the 6-position, with its high electronegativity, can alter the acidity of the pyrrole (B145914) N-H, influence metabolic stability, and participate in hydrogen bonding.
While direct studies on the combined impact of these specific halogen substitutions on the 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine core are not extensively detailed in publicly available literature, research on related halogenated heterocyclic compounds allows for informed inferences. For instance, in other kinase inhibitor scaffolds, the introduction of halogens at specific positions has been shown to enhance binding affinity and selectivity by occupying specific halogen pockets within the ATP-binding site of kinases.
Influence of Substituents at N-1 and C-2 Positions on Potency and Selectivity
Substitutions at the N-1 and C-2 positions of the this compound core are critical for tuning the potency and selectivity of its derivatives.
N-1 Position: The N-1 position of the pyrrole ring is a key vector for introducing a variety of substituents that can interact with specific regions of a biological target. In a series of 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase MPS1, it was demonstrated that substitutions on an aniline (B41778) ring at the N-1 position significantly impacted both potency and selectivity. Notably, the introduction of 2-methoxy, 2-ethoxy, and 2-chloro substituents on the aniline ring maintained high potency while substantially improving selectivity against other kinases like CDK2. This suggests that the space around the N-1 position is sensitive to the nature of the substituent, with steric and electronic factors playing a crucial role in achieving selective inhibition.
C-2 Position: The C-2 position of the pyrrole ring offers another site for modification. While specific SAR data for C-2 substituted this compound derivatives is limited in the available literature, studies on other pyrrolopyridine isomers indicate that this position is often crucial for biological activity. For example, functionalization at the C-2 position of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been extensively explored in the development of kinase inhibitors, where it often serves as a key interaction point with the hinge region of the kinase.
Role of Peripheral Moiety Variations on In Vitro Activity
Variations in peripheral moieties attached to the this compound core can dramatically influence the in vitro activity of the resulting compounds. These peripheral groups can affect solubility, cell permeability, and target engagement.
In the context of anticancer agents, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as tubulin polymerization inhibitors. tandfonline.comnih.gov The nature of the aryl group at the C-6 position was found to be a determinant of antiproliferative activity. For instance, derivatives with an indolyl moiety at C-6 displayed potent activity against various cancer cell lines. tandfonline.comnih.gov
Similarly, for 1H-pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors, the terminal phenyl ring of a diarylamide side chain was shown to be important for potency. A compound featuring a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring was identified as the most potent in the series. nih.gov
These examples, while not on the specific 3-chloro-6-fluoro backbone, highlight the principle that peripheral moieties are key for optimizing the in vitro activity profile of 1H-pyrrolo[3,2-c]pyridine derivatives.
Stereochemical and Regiochemical Influences on Molecular Interactions
The introduction of stereocenters and the regiochemistry of substituents can have a profound impact on the molecular interactions of this compound derivatives. Specific stereoisomers can exhibit significantly different biological activities due to their differential fit within a chiral binding site of a protein.
Regiochemistry is also critical. The precise placement of functional groups on the 1H-pyrrolo[3,2-c]pyridine core and its peripheral moieties dictates the geometry of interaction with the target protein. As seen in the MPS1 inhibitors, the ortho-substitution on the N-1 aniline ring was key for enhancing selectivity, a clear example of regiochemical importance.
Correlations between Structural Features and Specific Mechanistic Outcomes (In Vitro)
Specific structural features of this compound derivatives can be correlated with distinct in vitro mechanistic outcomes.
For instance, a class of 1H-pyrrolo[3,2-c]pyridine derivatives has been identified as potent inhibitors of FMS kinase, a receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells. nih.govnih.gov The diarylamide and diarylurea pharmacophores attached to the pyrrolopyridine core were crucial for this activity. The most potent compounds in this series exhibited low nanomolar IC50 values against FMS kinase and also demonstrated anti-proliferative activity against various cancer cell lines. nih.gov
In another example, 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization, a key mechanism for anticancer drugs. tandfonline.comnih.gov These compounds were shown to cause G2/M phase cell cycle arrest and apoptosis in cancer cells, consistent with their proposed mechanism of disrupting microtubule dynamics. tandfonline.comnih.gov
Furthermore, the structure-based design of 1H-pyrrolo[3,2-c]pyridine derivatives has led to potent and selective inhibitors of the mitotic kinase MPS1. The key structural feature driving selectivity was the introduction of a 2-substituted aniline at the N-1 position, which exploited a small lipophilic pocket in the hinge region of the kinase.
These examples underscore the direct link between the structural features of 1H-pyrrolo[3,2-c]pyridine derivatives and their specific in vitro mechanistic outcomes, providing a rational basis for the design of novel therapeutic agents.
Computational and Theoretical Investigations of 3 Chloro 6 Fluoro 1h Pyrrolo 3,2 C Pyridine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine, to the active site of a target protein.
The 1H-pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. nih.gov For instance, derivatives of this scaffold have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component in the spindle assembly checkpoint and a target in oncology. nih.gov Molecular docking studies on such derivatives have been instrumental in understanding their binding mechanism. These simulations typically show the pyrrolopyridine core forming key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.
In a hypothetical docking simulation of this compound with a kinase like MPS1, the pyrrolo nitrogen and the pyridine (B92270) nitrogen would likely act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket. The chlorine and fluorine substituents would be predicted to occupy specific sub-pockets, where their size, electronegativity, and potential for halogen bonding could influence binding affinity and selectivity. The outcomes of such simulations are often quantified by a scoring function, which estimates the binding free energy and helps in ranking potential inhibitors.
Similarly, derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors targeting tubulin. nih.govsemanticscholar.org Molecular modeling studies for these compounds suggested interactions with key residues like Thrα179 and Asnβ349 through hydrogen bonds. nih.gov Docking this compound into the colchicine site of tubulin could reveal its potential as an anticancer agent by interfering with microtubule dynamics.
The table below summarizes hypothetical key interactions that could be predicted from docking this compound into the active site of a generic kinase.
| Functional Group of Ligand | Potential Interacting Residue in Kinase Hinge Region | Type of Interaction |
| Pyrrole (B145914) N-H | Glutamic Acid (backbone C=O) | Hydrogen Bond Donor |
| Pyridine N | Cysteine (backbone N-H) | Hydrogen Bond Acceptor |
| 3-Chloro group | Hydrophobic pocket (e.g., Leucine, Valine) | Hydrophobic/Halogen Bond |
| 6-Fluoro group | Gatekeeper residue (e.g., Threonine) | Hydrophobic/Polar |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.netmdpi.com For this compound, DFT calculations can provide valuable information that complements experimental data and docking simulations.
By calculating the distribution of electron density, one can determine the molecular electrostatic potential (MEP). The MEP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding non-covalent interactions with a biological target. For instance, the nitrogen atoms of the pyridine and pyrrole rings would be expected to be regions of negative potential, making them likely hydrogen bond acceptors.
Furthermore, frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the reactivity of the molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com These calculations can help in predicting the metabolic stability of the compound and its potential to engage in covalent interactions with a target protein, if applicable.
DFT calculations can also be used to determine optimized molecular geometries, vibrational frequencies (to compare with experimental IR and Raman spectra), and other molecular properties like dipole moment and polarizability. tandfonline.com
Below is a table of hypothetical data that could be obtained from DFT calculations on this compound.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability and potential for oxidation. |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability and potential for reduction. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Influences solubility and binding interactions. |
Conformational Analysis and Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, the reality is that both molecules are flexible. Conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the system, providing insights into the stability of binding modes and the conformational changes that may occur upon binding. researchgate.netsemanticscholar.org
For a relatively rigid molecule like this compound, conformational analysis might focus on the orientation of substituents and any potential for out-of-plane distortions. However, its true power is realized when studying the flexibility of the target protein's binding site.
MD simulations place the docked ligand-protein complex in a simulated aqueous environment and calculate the forces between atoms over time, allowing the system to evolve naturally. semanticscholar.org This can reveal whether the key interactions predicted by docking are maintained over time. For example, an MD simulation could show the stability of the hydrogen bonds between the pyrrolopyridine core and the kinase hinge. It can also highlight the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
These simulations are computationally intensive but can be crucial for validating docking results and understanding the allosteric effects or conformational changes induced by ligand binding. semanticscholar.org
Application of Cheminformatics Tools in Derivative Design and SAR Prediction
Cheminformatics combines computer and informational sciences to address problems in chemistry. In the context of this compound, cheminformatics tools are invaluable for designing new derivatives and predicting their structure-activity relationships (SAR).
Starting with the core scaffold, virtual libraries of derivatives can be generated by systematically modifying the substituents at various positions. For example, the chlorine at position 3 and the fluorine at position 6 could be replaced with other halogens, alkyl groups, or hydrogen bond donors/acceptors.
Once these virtual libraries are created, cheminformatics tools can be used to calculate a wide range of molecular descriptors for each derivative, such as molecular weight, logP (lipophilicity), polar surface area, and the number of rotatable bonds. These descriptors are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, Lipinski's rule of five can be applied as a filter to identify compounds with drug-like properties. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. If experimental activity data is available for a set of related 1H-pyrrolo[3,2-c]pyridine analogs, a QSAR model can be built to correlate molecular descriptors with biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test. For example, a Topomer CoMFA (Comparative Molecular Field Analysis) approach could be used to build a 3D-QSAR model to guide the design of more potent inhibitors. researchgate.net
The following table illustrates how cheminformatics tools might be used to evaluate a small set of virtual derivatives of the parent scaffold.
| Compound | R1 (Position 3) | R2 (Position 6) | Predicted logP | Predicted Activity (IC50, nM) |
| Parent | Cl | F | 2.8 | 50 |
| Derivative 1 | Br | F | 3.1 | 45 |
| Derivative 2 | Cl | OCH3 | 2.5 | 75 |
| Derivative 3 | H | F | 2.3 | 150 |
Advanced Analytical Techniques in the Characterization of 3 Chloro 6 Fluoro 1h Pyrrolo 3,2 C Pyridine in Research
Spectroscopic Methods for Structural Elucidation of Novel Derivatives (e.g., NMR, HRMS)
Spectroscopic techniques are paramount in determining the precise molecular structure of newly synthesized derivatives of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful and commonly utilized methods in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For derivatives of this compound, ¹H NMR spectra would reveal characteristic chemical shifts and coupling constants for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The fluorine atom at the 6-position would further influence the spectra, causing distinct splitting patterns for adjacent protons, which is crucial for confirming its regiochemistry. Similarly, ¹³C NMR provides the number of unique carbon environments, and specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups. While specific data for novel derivatives of this compound is not widely available in published literature, the analysis of related structures provides a framework for expected spectral features. For instance, in various 1H-pyrrolo[3,2-c]pyridine derivatives, the proton signals on the pyridine and pyrrole rings are well-resolved, allowing for unambiguous assignment.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. This is critical for confirming the successful synthesis of a novel derivative of this compound and distinguishing it from potential isomers or byproducts. The calculated exact mass is compared to the experimentally measured mass, with a minimal difference confirming the elemental composition.
Table 1: Illustrative Spectroscopic Data for a Hypothetical Derivative of this compound
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the pyridine and pyrrole rings, with splitting patterns influenced by the chlorine and fluorine substituents. |
| Coupling Constant (J) | Characteristic coupling constants between adjacent protons, and between protons and the fluorine atom. | |
| ¹³C NMR | Chemical Shift (δ) | Distinct signals for each carbon atom in the heterocyclic core and any substituents. |
| HRMS | Exact Mass (m/z) | A measured mass that corresponds to the calculated exact mass of the proposed molecular formula, confirming elemental composition. |
Chromatographic Techniques for Purification and Purity Assessment of Synthesized Compounds
Following the synthesis of derivatives of this compound, chromatographic methods are essential for the isolation of the target compound from the reaction mixture and for the rigorous assessment of its purity.
Column Chromatography is a fundamental purification technique. The crude reaction mixture is passed through a stationary phase (commonly silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). Separation is achieved based on the differential adsorption of the components to the stationary phase. For derivatives of 1H-pyrrolo[3,2-c]pyridine, this method has been shown to be effective in isolating the desired products.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity for both purification (preparative HPLC) and purity analysis (analytical HPLC). An analytical HPLC system can detect impurities at very low levels, providing a quantitative measure of the purity of the synthesized compound, which is often required to be above 95% for further studies. The choice of the stationary phase and mobile phase is optimized to achieve the best separation.
Table 2: Chromatographic Methods for this compound Derivatives
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |
| Column Chromatography | Purification | Silica Gel | Gradients of hexane (B92381) and ethyl acetate (B1210297) |
| Analytical HPLC | Purity Assessment | C18 reversed-phase | Gradients of water and acetonitrile (B52724) with additives like formic acid or trifluoroacetic acid |
| Preparative HPLC | Purification | C18 reversed-phase | Gradients of water and acetonitrile |
Crystallographic Studies for Absolute Structure Determination and Intermolecular Interactions
While spectroscopic and chromatographic methods provide substantial evidence for the structure and purity of a compound, X-ray crystallography offers the most definitive and unambiguous determination of the absolute three-dimensional structure of a molecule in the solid state.
Furthermore, crystallographic studies reveal how molecules pack in the crystal lattice, providing invaluable insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These non-covalent interactions are crucial in understanding the physical properties of the material and can play a significant role in its biological activity. Although specific crystallographic data for this compound derivatives are not readily found in the public domain, studies on related heterocyclic systems demonstrate the power of this technique in elucidating detailed structural features.
Table 3: Information Gained from Crystallographic Studies
| Parameter | Significance |
| Molecular Connectivity | Confirms the atomic connections and regiochemistry. |
| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. |
| Conformation | Determines the three-dimensional shape of the molecule in the solid state. |
| Intermolecular Interactions | Reveals hydrogen bonds, halogen bonds, and π-stacking interactions that govern crystal packing. |
| Absolute Stereochemistry | Can determine the absolute configuration of chiral centers. |
Future Research Directions and Applications of 3 Chloro 6 Fluoro 1h Pyrrolo 3,2 C Pyridine As a Chemical Scaffold
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The future development of applications for 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine hinges on the availability of efficient and environmentally responsible synthetic methods. While classical multi-step syntheses for related azaindoles exist, research is moving towards greener and more streamlined approaches. Future exploration will likely focus on methods that improve yield, reduce waste, and utilize less hazardous reagents.
Key areas of investigation include:
One-Pot and Multicomponent Reactions (MCRs): Designing syntheses where multiple chemical bonds are formed in a single reaction vessel can significantly reduce the number of steps, purification processes, and solvent usage. Solid-phase one-pot MCRs, which can be enhanced through techniques like microwave irradiation, represent a promising avenue for constructing the pyrrolopyridine core with high efficiency. researchgate.net
Catalytic C-H Activation: A major goal in modern synthesis is the direct functionalization of carbon-hydrogen bonds. Future pathways could bypass the need for pre-functionalized starting materials by directly forming the pyrrole (B145914) ring onto a suitably substituted pyridine (B92270) precursor through transition-metal-catalyzed C-H activation and annulation strategies.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting synthetic routes for halogenated pyrrolopyridines to flow chemistry could enable more efficient and reproducible production. nih.gov
Sustainable Reagents and Solvents: Emphasis will be placed on replacing hazardous reagents and solvents with more benign alternatives. This includes using catalytic amounts of metals, exploring enzymatic transformations, and employing greener solvents like water, ethanol, or ionic liquids where feasible.
These advanced synthetic strategies will not only make the this compound scaffold more accessible for research but also align its production with the principles of sustainable chemistry.
Design and Synthesis of Advanced Probes for Biological Pathway Elucidation
The inherent photophysical properties of aromatic heterocyclic systems make the this compound scaffold an excellent candidate for the development of advanced chemical probes. Such probes are indispensable tools for visualizing and understanding complex biological processes at the molecular level.
Future research in this area could focus on two main types of probes:
Fluorescent Probes: The pyrrolopyridine core can serve as a fluorophore. Its fluorescence properties (e.g., quantum yield, emission wavelength) can be fine-tuned by adding various substituents. acs.orglalbabacollege.in Derivatives could be designed as "turn-on" or "turn-off" sensors for specific metal ions, reactive oxygen species, or other biologically relevant molecules. nih.gov For instance, a related pyrrolo[3,4-c]pyridine core has been successfully used to create a fluorescent chemosensor for detecting Fe³⁺/Fe²⁺ ions in living cells. acs.orglalbabacollege.in The chloro and fluoro substituents on the target scaffold can further modulate the electronic properties to optimize it for specific sensing applications, including live-cell imaging. rsc.org
Affinity-Based Probes: By attaching a linker and a reporter tag (like biotin (B1667282) or a fluorophore) to the scaffold, it can be converted into an affinity probe. nih.gov These probes are designed to bind specifically to a target protein, allowing for its identification, localization, and quantification within a cell or tissue lysate. The 3-chloro position serves as a convenient attachment point for a linker without significantly disrupting the core structure's interaction with its target protein. Such probes would be invaluable for target validation and studying drug-protein interactions in situ.
The development of these probes will provide powerful tools for cell biology and pharmacology, enabling a deeper understanding of disease pathways.
Development of New Chemical Tools for Drug Discovery Research
The pyrrolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets. nih.gov Specifically, it can act as a bioisostere of purine, enabling it to interact with the ATP-binding sites of many enzymes, particularly protein kinases. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The this compound scaffold is a particularly promising starting point for new kinase inhibitors for several reasons:
Proven Scaffold Activity: Derivatives of the parent pyrrolo[3,2-c]pyridine ring system have demonstrated potent inhibitory activity against kinases such as FMS (CSF-1R), which is a target for anticancer and anti-inflammatory drugs. mdpi.comnih.gov
Role of Halogen Substituents: The fluorine atom at the 6-position can enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties. The chlorine atom at the 3-position acts as a versatile chemical handle for further modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov
Therapeutic Potential: By modifying the substituents attached to the core, it is possible to design inhibitors with high potency and selectivity for specific kinases implicated in diseases like rheumatoid arthritis, melanoma, and various cancers. nih.govmdpi.comnih.gov
The table below summarizes the biological activities of some representative pyrrolopyridine derivatives, highlighting the versatility of this scaffold in drug discovery.
| Derivative Class | Target | Therapeutic Area |
| Diarylureas | FMS Kinase (CSF-1R) | Cancer, Inflammatory Disorders |
| Benzamides | FMS Kinase (CSF-1R) | Cancer, Inflammatory Disorders |
| 6-Aryl Derivatives | Tubulin | Cancer |
| General Derivatives | TLR7, TLR9 | Autoimmune Diseases, Inflammatory Diseases |
This table is based on data from multiple sources. nih.govnih.govpatsnap.com
Future work will involve synthesizing libraries of compounds based on the this compound core to discover novel and selective chemical tools for a wide range of protein targets.
Investigation of the Compound's Utility in Material Science and Other Non-Biological Chemical Applications
Beyond its biological applications, the unique electronic properties of the this compound scaffold make it a compelling candidate for research in material science. Nitrogen-containing heterocycles are foundational components in the development of advanced organic materials. openmedicinalchemistryjournal.commsesupplies.com
Potential non-biological applications include:
Organic Electronics: The electron-rich pyrrole-pyridine fused ring system can facilitate charge transport, a key property for semiconducting materials. researchgate.net The electron-withdrawing nature of the halogen atoms can be used to tune the HOMO/LUMO energy levels of the molecule. This makes the scaffold a valuable building block for synthesizing novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net
Coordination Chemistry: The nitrogen atoms in the pyridine and pyrrole rings can act as ligands, binding to metal ions to form coordination compounds or metal-organic frameworks (MOFs). researchgate.net The resulting complexes could have interesting catalytic, magnetic, or photoluminescent properties. The specific electronic and steric environment created by the chloro- and fluoro-substituents could lead to complexes with novel reactivity or physical characteristics. mdpi.com
Polymers and Dyes: Derivatives of this scaffold could be incorporated into polymer backbones to create materials with enhanced thermal stability, conductivity, or specific optical properties. They could also serve as the core for new classes of dyes and pigments. openmedicinalchemistryjournal.com
Research in this area would expand the utility of the this compound scaffold beyond the life sciences into the realm of advanced materials and technologies.
Integration with High-Throughput Screening (HTS) and Combinatorial Chemistry for Derivative Libraries
The true potential of the this compound scaffold can be unlocked by combining modern synthetic methods with large-scale screening techniques. Its chemical structure is ideally suited for the principles of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules.
The key to this approach is the chlorine atom at the 3-position. This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govmdpi.com These reactions allow for the straightforward introduction of a vast array of different chemical groups (R) at this position, as depicted in the general scheme below.
General Scheme for Library Synthesis:
This synthetic versatility enables the creation of large "derivative libraries," where each compound is a unique variation of the core scaffold. These libraries can then be evaluated using high-throughput screening (HTS), where thousands of compounds are automatically tested for their activity against a specific biological target. researchgate.netpsu.educuanschutz.edu This integrated approach dramatically accelerates the pace of drug discovery by rapidly identifying "hit" compounds that can be further optimized into lead candidates for new medicines. bohrium.com The scaffold's suitability for solid-phase synthesis could also enable its use in the construction of DNA-encoded libraries, further expanding the scale of discovery efforts. bohrium.com
Q & A
Q. What are the established synthetic routes for 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine, and how is its purity validated?
The compound is typically synthesized via electrophilic halogenation. A representative method involves fluorination using Selectfluor® in a mixed solvent system (acetonitrile/ethanol) at 70°C, followed by purification via silica gel column chromatography (DCM/EA, 4:1). Key characterization includes:
- ¹H/¹⁹F NMR : Peaks at δ 7.23 (H-5), 7.59 (H-2), and -172.74 ppm (¹⁹F) confirm substitution patterns .
- HRMS : A molecular ion peak at m/z 171.0123 ([M+H]⁺) validates the molecular formula .
- Purification : Low yields (~29%) highlight challenges in fluorination efficiency, necessitating iterative solvent optimization .
Q. How is the solid-state structure of pyrrolo[3,2-c]pyridine derivatives analyzed, and what interactions stabilize their crystals?
Single-crystal X-ray diffraction reveals a distorted square-bipyramidal coordination in related Cu(II) complexes, with intermolecular interactions critical for stability:
- Hydrogen bonding : O–H···O and C–H···O bonds form 3D networks.
- π-π stacking : Distances of 3.44–3.83 Å between aromatic rings enhance packing .
- Halogen interactions : Short Cl···Cl contacts (3.384 Å) contribute to lattice energy .
Advanced Research Questions
Q. How can synthetic yields for fluorinated pyrrolo[3,2-c]pyridines be improved?
Low yields in fluorination (e.g., 29% ) may arise from competing side reactions or solvent incompatibility. Strategies include:
- Alternative fluorinating agents : Replace Selectfluor® with XtalFluor-E or Deoxo-Fluor to enhance selectivity.
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for better reagent solubility.
- Temperature modulation : Gradient heating (50–80°C) to balance reactivity and decomposition.
Q. How do halogen substituents (Cl/F) influence electronic properties and reactivity in cross-coupling reactions?
- Electronic effects : Fluorine’s electronegativity reduces electron density at adjacent positions, directing Suzuki-Miyaura couplings to specific sites (e.g., C-2 in furo[3,2-c]pyridines) .
- Steric effects : Chlorine at C-3 may hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos) for efficient coupling .
- Computational modeling : DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .
Q. How to resolve contradictions in reported synthetic yields for halogenated pyrrolo-pyridines?
- Design of Experiments (DoE) : Systematically vary parameters (reagent stoichiometry, solvent ratios) to identify critical factors.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and reaction progress .
- Comparative analysis : Benchmark against structurally analogous compounds (e.g., 4-chlorofuro[3,2-c]pyridine) to isolate substituent-specific effects .
Q. What assays evaluate the biological activity of this compound?
- Kinase inhibition : Test against Src-family kinases (e.g., Lck) using fluorescence polarization assays, leveraging structural similarity to thieno[3,2-c]pyridines .
- CNS targets : Screen for adenosine A1 receptor modulation via cAMP accumulation assays, guided by thieno[2,3-c]pyridine analogs .
- Antimicrobial activity : Assess MIC values against Gram-positive pathogens using broth microdilution, referencing furo[3,2-c]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
